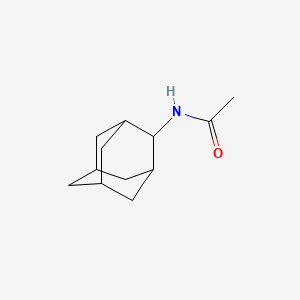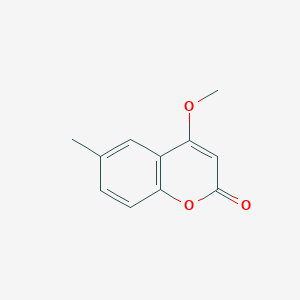
Iodobenzene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodobenzene diacetate can be synthesized through several methods. One common method involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid . Another method uses iodosobenzene and glacial acetic acid . The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as sodium perborate or potassium peroxydisulfate .
Industrial Production Methods: For industrial production, iodo benzene diacetate is prepared by acylation of iodobenzene using tetrahydrate sodium perborate in the presence of a glacial acetic acid/acetic anhydride mixed solution. The reaction is carried out at temperatures between 30 and 45 degrees Celsius for 4 to 24 hours . The crude product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Iodobenzene diacetate undergoes various types of reactions, including oxidation, diacetoxylation, and decarboxylation . It is particularly known for its role as an oxidizing agent in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions with iodo benzene diacetate include alkenes, aliphatic carboxylic acids, and terminal alkynes . The reactions are typically carried out under mild conditions, often in the presence of catalysts such as copper or rhenium salts .
Major Products: The major products formed from reactions with iodo benzene diacetate include vicinal diacetoxy compounds, allylic acetates, and α-sulfonylamino ketones .
Applications De Recherche Scientifique
Iodobenzene diacetate has a wide range of applications in scientific research. It is used in organic synthesis for C-H functionalization, hetero-hetero bond formations, and heterocyclic ring construction . In biology and medicine, it is employed in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents . In the industry, it is used as an oxidizing agent in the production of fine chemicals .
Mécanisme D'action
The mechanism of action of iodo benzene diacetate involves the formation of a hypervalent iodine intermediate, which acts as an electrophilic oxidant . This intermediate facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products . The molecular targets and pathways involved include the activation of alkenes and the formation of carbon-hetero atom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to iodo benzene diacetate include (bis(trifluoroacetoxy)iodo)benzene and iodosobenzene .
Uniqueness: Iodobenzene diacetate is unique due to its high reactivity and selectivity as an oxidizing agent. It offers mild reaction conditions and a wide substrate scope, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H13IO4 |
|---|---|
Poids moléculaire |
324.11 g/mol |
Nom IUPAC |
acetic acid;iodobenzene |
InChI |
InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4) |
Clé InChI |
XEFCWBLINXJUIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[(trans-4-aminocyclohexyl)oxy]-](/img/structure/B8810338.png)








![2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8810408.png)

